TrATrP
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Overview
Description
Tetraacetone tetraperoxide (TrATrP) is an organic cyclic peroxide compound with the chemical formula C12H24O8. It belongs to the family of acetone peroxides, which are known for their explosive properties. This compound is less commonly encountered compared to its more famous relative, triacetone triperoxide (TATP), but it shares similar characteristics in terms of sensitivity and explosive potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
TrATrP can be synthesized through the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing acetone and hydrogen peroxide in a controlled environment, followed by the addition of a strong acid such as sulfuric acid to catalyze the reaction. The mixture is then cooled to promote the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound is not common due to its highly sensitive and explosive nature. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and ensuring proper safety protocols are in place. The key steps involve maintaining low temperatures and using appropriate protective equipment to handle the reactants and products safely .
Chemical Reactions Analysis
Types of Reactions
TrATrP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different peroxides and other oxygenated compounds.
Reduction: Reduction reactions can break down this compound into simpler compounds, often involving the use of reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order peroxides, while reduction typically produces simpler alcohols or hydrocarbons .
Scientific Research Applications
TrATrP has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of cyclic peroxides and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release oxygen upon decomposition.
Mechanism of Action
The mechanism of action of TrATrP involves the release of oxygen radicals upon decomposition. These radicals can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The pathways involved include the generation of reactive oxygen species (ROS) and the subsequent activation of oxidative stress response mechanisms .
Comparison with Similar Compounds
Similar Compounds
Triacetone triperoxide (TATP): Shares similar explosive properties but has a different molecular structure (C9H18O6).
Diacetone diperoxide (DADP): Another member of the acetone peroxide family with a simpler structure (C6H12O4).
Uniqueness of TrATrP
This compound is unique due to its higher molecular weight and the presence of four peroxide groups, making it more oxygen-rich compared to TATP and DADP. This results in different reactivity and stability profiles, which can be advantageous in specific applications such as controlled oxygen release and targeted oxidative reactions .
Properties
CAS No. |
74515-93-8 |
---|---|
Molecular Formula |
C12H24O8 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
3,3,6,6,9,9,12,12-octamethyl-1,2,4,5,7,8,10,11-octaoxacyclododecane |
InChI |
InChI=1S/C12H24O8/c1-9(2)13-15-10(3,4)17-19-12(7,8)20-18-11(5,6)16-14-9/h1-8H3 |
InChI Key |
KTTZPKBRXFHBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OOC(OOC(OOC(OO1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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